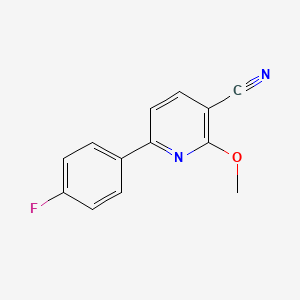![molecular formula C19H17ClN2O2 B12604429 Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)- CAS No. 648420-36-4](/img/structure/B12604429.png)
Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- is a complex organic compound with a unique structure that combines a urea moiety with both a chlorophenyl and a hydroxy-naphthalenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- typically involves the reaction of 2-(2-chlorophenyl)ethylamine with 7-hydroxy-1-naphthalenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the naphthalenyl ring can be oxidized to form a ketone.
Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the chlorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- involves its interaction with specific molecular targets. The hydroxy group on the naphthalenyl ring can form hydrogen bonds with biological molecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Urea, N-(2-chlorophenyl)-N’-ethyl-
- Urea, N-(4-chlorophenyl)-N’-(2-phenylethyl)-
- Urea, N-[(4-chlorophenyl)methyl]-N’-(7-hydroxy-1-naphthalenyl)-
Uniqueness
Urea, N-[2-(2-chlorophenyl)ethyl]-N’-(7-hydroxy-1-naphthalenyl)- is unique due to the presence of both a chlorophenyl and a hydroxy-naphthalenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
648420-36-4 |
|---|---|
分子式 |
C19H17ClN2O2 |
分子量 |
340.8 g/mol |
IUPAC名 |
1-[2-(2-chlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C19H17ClN2O2/c20-17-6-2-1-4-14(17)10-11-21-19(24)22-18-7-3-5-13-8-9-15(23)12-16(13)18/h1-9,12,23H,10-11H2,(H2,21,22,24) |
InChIキー |
YGXCBFYKMUUXQP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCNC(=O)NC2=CC=CC3=C2C=C(C=C3)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


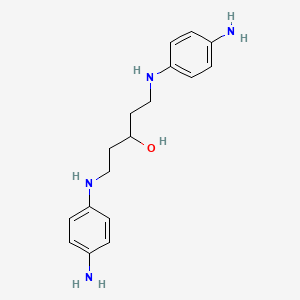
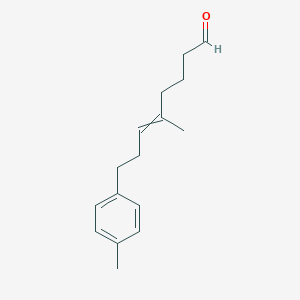

![4-Methyl-4'-[2-(pyridin-4-yl)ethenyl]-2,2'-bipyridine](/img/structure/B12604381.png)
![1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene](/img/structure/B12604383.png)
silane](/img/structure/B12604387.png)
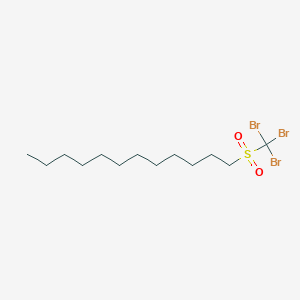
![Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester](/img/structure/B12604408.png)
![[(3-Dodecylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12604424.png)

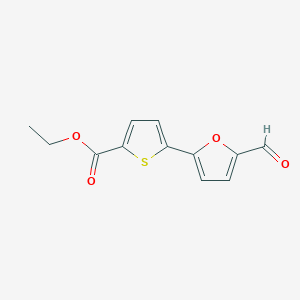
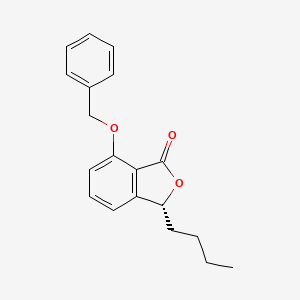
![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)
